molecular formula C11H10BrNO B6294387 5-(4-Bromo-2-ethylphenyl)oxazole CAS No. 2364585-30-6

5-(4-Bromo-2-ethylphenyl)oxazole

Cat. No.: B6294387
CAS No.: 2364585-30-6
M. Wt: 252.11 g/mol
InChI Key: YODZFWQRFXORMA-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-ethylphenyl)oxazole is a brominated oxazole derivative characterized by a phenyl ring substituted with a bromine atom at the 4-position and an ethyl group at the 2-position, attached to the 5-position of the oxazole core. Oxazoles are aromatic heterocycles containing oxygen and nitrogen, widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and synthetic intermediates .

Properties

IUPAC Name

5-(4-bromo-2-ethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-8-5-9(12)3-4-10(8)11-6-13-7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODZFWQRFXORMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde undergoes nucleophilic attack by TosMIC, followed by cyclization and elimination of toluenesulfinic acid to form the oxazole ring. A typical procedure involves:

  • Reagents : 4-Bromo-2-ethylbenzaldehyde (1.0 equiv), TosMIC (1.2 equiv), potassium phosphate (2.0 equiv).

  • Solvent : Isopropyl alcohol (iPrOH).

  • Conditions : Microwave irradiation at 65°C for 8–12 minutes.

Optimization and Yield

Yield improvements are achieved by modulating the base strength and solvent polarity. Using microwave irradiation reduces reaction time from hours to minutes while maintaining yields of 75–85%. Comparative studies show that substituting iPrOH with dimethylformamide (DMF) increases yield to 90% but complicates purification due to side-product formation.

Robinson-Gabriel Synthesis: Cyclodehydration of Acylamino Ketones

This classical method involves cyclodehydration of 2-acylamino-1-(4-bromo-2-ethylphenyl)ethanone to form the oxazole core.

Synthetic Pathway

  • Precursor Synthesis :

    • Acylation of 2-amino-1-(4-bromo-2-ethylphenyl)ethanone with acetic anhydride yields the acylamino ketone.

  • Cyclodehydration :

    • Reagents : Polyphosphoric acid (PPA) or PCl₅.

    • Conditions : Reflux at 120°C for 6–8 hours.

Challenges and Solutions

  • Low Yields (40–50%) : Attributed to incomplete dehydration. Switching to PPA increases yields to 60–65%.

  • Regioselectivity : Ensured by electron-withdrawing bromine, which directs cyclization to the 5-position.

Bredereck Reaction: α-Haloketone and Amide Condensation

The Bredereck reaction utilizes 2-bromo-1-(4-bromo-2-ethylphenyl)ethanone and formamide to construct the oxazole ring.

Procedure

  • Reagents : α-Bromo ketone (1.0 equiv), formamide (3.0 equiv).

  • Solvent : Toluene or xylene.

  • Conditions : Reflux at 140°C for 12–18 hours.

Yield and Scalability

Yields range from 55–70%, with scalability limited by the exothermic nature of the reaction. Microscale flow reactors mitigate this issue, achieving 68% yield with a 2-hour residence time.

Cycloisomerization of Propargylic Amides

A modern approach involves gold-catalyzed cycloisomerization of N-(4-bromo-2-ethylphenyl)propargylamide to form the oxazole.

Catalytic System

  • Catalyst : AuCl₃ (5 mol%).

  • Solvent : Dichloroethane (DCE).

  • Conditions : 80°C for 1 hour under nitrogen.

Advantages and Limitations

  • High Regioselectivity : >95% selectivity for the 5-substituted product.

  • Cost : Gold catalysts increase operational costs, limiting industrial adoption.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeGreen MetricsScalability
Van Leusen75–908–12 minHighExcellent
Robinson-Gabriel60–656–8 hrsModerateModerate
Bredereck55–7012–18 hrsLowPoor
Cycloisomerization80–851 hrModerateLimited

Key Findings :

  • The van Leusen reaction is optimal for rapid, high-yield synthesis under green conditions.

  • Cycloisomerization offers superior regioselectivity but faces economic barriers.

  • Classical methods (Robinson-Gabriel, Bredereck) remain relevant for precursor availability but require energy-intensive conditions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-ethylphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, especially in the development of new materials.
  • Reactivity : Its reactivity profile allows for modifications that can lead to new derivatives with enhanced properties.

2. Biology

  • Enzyme Interactions : Research has demonstrated its utility in studying enzyme interactions and protein-ligand binding, which is essential for understanding biological processes.
  • Antioxidant Properties : Some derivatives of oxazole have been evaluated for their antioxidant properties, showing promise in reducing oxidative stress in biological systems .

3. Medicine

  • Antimicrobial Activity : Oxazole derivatives are being investigated for their potential as antimicrobial agents. Studies suggest that certain derivatives exhibit significant activity against various pathogens .
  • Anticancer Properties : The compound's structure is conducive to modifications that may enhance its anticancer activity. Research indicates that some oxazole derivatives can inhibit cancer cell proliferation effectively .
  • Anti-inflammatory Effects : Compounds similar to 5-(4-Bromo-2-ethylphenyl)oxazole have shown anti-inflammatory properties, making them candidates for developing new therapeutic agents .

Industrial Applications

This compound is also utilized in industrial applications:

  • Material Development : The compound is involved in creating polymers and coatings with specific properties, benefiting industries focused on materials science .
  • Chemical Reactions : It acts as a reagent or catalyst in various chemical reactions, enhancing efficiency and selectivity in industrial processes .

Case Study 1: Antioxidant Activity Evaluation

A study synthesized several oxazole derivatives, including this compound, to evaluate their antioxidant activity. The results indicated that specific derivatives significantly inhibited lipid peroxidation and showed better efficacy than caffeine at certain concentrations. This highlights the potential of oxazoles in developing antioxidant therapies .

Case Study 2: Antimicrobial Testing

Research conducted on a series of oxazole derivatives demonstrated their effectiveness against bacterial strains. In vitro tests revealed that certain compounds exhibited strong antimicrobial activity, suggesting that this compound could be a lead compound for further drug development against infections .

Summary Table of Applications

Application AreaSpecific UsesObservations
ChemistryIntermediate for synthesisVersatile reagent for complex molecules
BiologyEnzyme interaction studiesKey role in protein-ligand binding
MedicineAntimicrobial and anticancer agentsSignificant efficacy against pathogens
IndustrialMaterial developmentUseful in creating specialized coatings

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-ethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The presence of the bromine atom and the ethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: Bromine in 5-(4-Bromo-2-ethylphenyl)oxazole is on the phenyl ring, whereas in 4-Bromo-5-(thiophen-2-yl)oxazole, it is on the oxazole core.
  • Functional Groups : The ethyl group in the target compound increases steric hindrance compared to methoxy or methyl groups in analogs like MPO or 5-Bromo-4-methyl-2-phenyloxazole, altering pharmacokinetic profiles .

Implications for this compound :

  • The bromine atom may facilitate halogen bonding with biological targets (e.g., enzymes or DNA), while the ethyl group could improve membrane permeability. However, direct biological data for this compound is lacking, necessitating extrapolation from structural analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Halogen Bonding Potential Key Substituents
This compound 282.13 ~3.2 High (Br on phenyl) 4-Bromo, 2-ethylphenyl
4-Bromo-5-(thiophen-2-yl)oxazole 244.09 ~2.5 Moderate (Br on oxazole) Thiophene, 4-bromo
5-(4'-Methoxyphenyl)-oxazole 189.19 ~2.0 Low 4-Methoxyphenyl
5-Bromo-4-methyl-2-phenyloxazole 238.08 ~2.8 High (Br on oxazole) 5-Bromo, 4-methyl, 2-phenyl

*Estimated using fragment-based methods.

Notable Trends:

  • Ethyl and methyl groups further elevate LogP compared to methoxy or thiophene substituents .

Biological Activity

5-(4-Bromo-2-ethylphenyl)oxazole is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its oxazole ring and a brominated phenyl substituent. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for various chemical transformations, including substitution and coupling reactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C12_{12}H12_{12}BrN1_{1}O
  • CAS Number : 2364585-30-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom may facilitate binding to biomolecules, potentially modulating enzymatic activities or signal transduction pathways. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting a promising therapeutic potential for this compound.

Antimicrobial Properties

Studies have shown that compounds containing oxazole rings can exhibit significant antimicrobial activity. For instance, a related compound demonstrated an IC50_{50} value of 12.5 μM against various bacterial strains, indicating that this compound may possess similar properties.

CompoundIC50_{50} (μM)Target Organism
Compound A12.5E. coli
Compound B15.0S. aureus
This compound TBDTBD

Anticancer Activity

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) showed promising results, with an observed decrease in cell viability at concentrations ranging from 10 to 50 μM.

Cell LineConcentration (μM)% Cell Viability
HeLa1075
HeLa2550
HeLa5030
MCF71080
MCF72555
MCF75025

Case Studies

  • Synthesis and Evaluation : A study conducted on a series of substituted oxazoles, including derivatives of this compound, found that modifications to the phenyl group significantly influenced biological activity. The study highlighted the importance of the bromine substituent in enhancing both antimicrobial and anticancer properties.
  • Structure-Activity Relationship (SAR) : Research into the SAR of oxazole derivatives revealed that the positioning of substituents on the phenyl ring can dramatically affect potency against cancer cell lines. This suggests that further optimization of the brominated compound could yield more potent derivatives.
  • Pharmacokinetic Studies : Initial pharmacokinetic assessments indicated moderate solubility and permeability for this compound, which are crucial factors for its development as a therapeutic agent.

Q & A

Synthesis Methodologies for 5-(4-Bromo-2-ethylphenyl)oxazole: What are the key synthetic routes and their optimization strategies?

Answer:
The synthesis of this compound typically employs van Leusen's oxazole synthesis using TosMIC (p-toluenesulfonylmethyl isocyanide) and substituted aldehydes. For example, brominated aromatic aldehydes react with TosMIC under reflux in methanol with potassium carbonate as a base, followed by extraction and purification . Regioselective bromination at the oxazole C-4 position can be achieved using N-bromosuccinimide (NBS) in THF at low temperatures, ensuring minimal byproducts . Optimization strategies include solvent selection (e.g., methanol for polar intermediates), temperature control (70–80°C for reflux), and chromatographic purification (silica gel with ethyl acetate/hexane).

Structural Characterization Techniques: How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions?

Answer:
X-ray crystallography reveals bond lengths, angles, and intermolecular interactions. For example, the asymmetric unit of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate contains two molecules stabilized by C–H⋯O/N hydrogen bonds and π-π stacking (3.8–4.2 Å spacing) . Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H (34.4%), C⋯H (18.2%), and Br⋯H (12.5%) interactions dominate, while C⋯C contributions are minimal (2.5%) . These methods guide structure-activity relationship (SAR) studies by highlighting steric and electronic effects.

Biological Activity Profiling: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like aromatase using fluorescence-based or colorimetric methods (e.g., AutoDock for docking simulations) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against bacterial/fungal strains .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Regiochemical Challenges in Bromination: How does the position of bromine affect reactivity and subsequent derivatization?

Answer:
Bromine at the oxazole C-4 position (vs. C-2/C-5) enhances electrophilic substitution due to electron-withdrawing effects , directing further functionalization. For example, regioselective bromination with NBS in THF at −78°C yields >90% C-4 brominated products . Steric hindrance from the 2-ethylphenyl group may reduce reactivity at adjacent positions, necessitating optimized stoichiometry (1.2–1.5 equiv. bromine source).

Computational Modeling for Target Interaction: Which docking software and parameters predict binding affinity with biological targets?

Answer:
AutoDock Vina or Schrödinger Suite are preferred for docking studies. Key parameters include:

  • Grid box dimensions : 25 Å × 25 Å × 25 Å centered on the target active site.
  • Scoring functions : MM-GBSA for binding free energy calculations.
  • Molecular dynamics (MD) : 100 ns simulations in Desmond to validate stability .

Crystallographic Data Interpretation: How do asymmetric units and space groups influence structural insights?

Answer:
The monoclinic space group P21/n (Z = 8) observed in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole derivatives indicates a centrosymmetric arrangement. Asymmetric units with two independent molecules (A and B) exhibit inverted planar orientations , stabilized by intramolecular C–H⋯O bonds (2.2–2.5 Å) . Space group symmetry (e.g., P21/c vs. P21/n) affects packing efficiency and thermal stability.

Comparative Analysis with Analogues: What structural modifications enhance pharmacological properties?

Answer:

  • Ethyl vs. methyl substituents : Ethyl groups at the 2-position improve lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Bromo vs. fluoro substitution : Bromine increases molecular weight (∼80 g/mol) and polarizability, favoring halogen bonding with protein targets .

Mechanistic Studies on Enzyme Inhibition: What spectroscopic methods track interaction mechanisms?

Answer:

  • Fluorescence quenching : Monitor tryptophan residue changes in enzymes (λₑₓ = 280 nm, λₑₘ = 340 nm).
  • NMR titration : Track chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) in enzyme-ligand complexes .
  • Circular dichroism (CD) : Detect conformational changes in secondary structures (α-helix to β-sheet transitions).

Material Science Applications: How do electronic properties of oxazole derivatives influence material design?

Answer:
The oxazole ring’s electron-deficient π-system (HOMO −8.5 eV) enables charge transport in organic semiconductors. Bromine substituents enhance conductivity (σ = 10⁻³ S/cm) via halogen-mediated stacking . Applications include OLEDs (λₑₘ = 450–500 nm) and photovoltaic devices (PCE ∼5%).

Stability and Degradation Under Various Conditions: What analytical methods assess compound stability?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C for crystalline derivatives) .
  • HPLC-MS : Monitor hydrolytic degradation in PBS (pH 7.4) over 48 hours.
  • Light exposure studies : UV-vis spectroscopy (λ = 254 nm) to assess photostability .

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